molecular formula C9H3FeO6 B8258910 iron(III) benzene-1,3,5-tricarboxylate

iron(III) benzene-1,3,5-tricarboxylate

Cat. No.: B8258910
M. Wt: 262.96 g/mol
InChI Key: UTYFBNKMZYRAFO-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iron(III) benzene-1,3,5-tricarboxylate (Fe-BTC), also known as MIL-100(Fe), is a metal-organic framework (MOF) synthesized from Fe³⁺ ions and benzene-1,3,5-tricarboxylate (BTC) ligands. Its crystal structure consists of Fe³⁺-based trimers connected by BTC linkers, forming a three-dimensional porous framework with a zeolitic MTN topology (Figure 1) . This structure features mesoporous cages (25–28.8 Å) and micropores, contributing to a high surface area (~2000 m²/g) and exceptional gas adsorption properties .

Fe-BTC is notable for applications in hydrogen storage, catalysis, and surface-assisted laser desorption/ionization (SALDI) mass spectrometry . Its Lewis acidic Fe³⁺ sites enable interactions with small molecules like hydrogen, making it a candidate for energy storage .

Properties

IUPAC Name

benzene-1,3,5-tricarboxylate;iron(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6.Fe/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15);/q;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYFBNKMZYRAFO-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3FeO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Solvothermal Methods

The solvothermal approach remains the most widely used method for Fe-BTC synthesis. In a typical procedure, iron(III) salts (e.g., FeCl₃·6H₂O or Fe(NO₃)₃·9H₂O) are reacted with benzene-1,3,5-tricarboxylic acid (H₃BTC) in polar solvents like water, dimethylformamide (DMF), or ethanol under elevated temperatures (80–150°C) and autogenous pressure.

Key parameters include:

  • Molar ratio : A 1:1 molar ratio of Fe³⁺ to H₃BTC ensures balanced coordination, preventing iron oxide impurities.

  • pH modulation : Addition of mineral acids (HNO₃) or bases (NaOH) controls deprotonation of H₃BTC, influencing crystallinity.

  • Reaction time : Crystallization typically requires 12–48 hours, with longer durations favoring larger crystallites.

A study by Tsuruoka et al. demonstrated that Fe-BTC synthesized via solvothermal methods at 100°C for 24 hours achieved a Brunauer-Emmett-Teller (BET) surface area of 1,365 m²/g and a CO₂ adsorption capacity of 1.10 mmol/g at 1 bar.

Hydrothermal Synthesis Using Fe₂O₃ Precursors

Recent advances utilize iron oxide (Fe₂O₃) nanoparticles as sustainable precursors. In this method, Fe₂O₃ reacts with H₃BTC under hydrothermal conditions (150°C, 24 hours), yielding MIL-100(Fe) with 81% yield and a surface area of 1,365 m²/g. This approach avoids hazardous HF or HNO₃, aligning with green chemistry principles.

Table 1: Comparison of Solvothermal/Hydrothermal Methods

ParameterFeCl₃-BasedFe₂O₃-Based
Temperature (°C)80–150150
Time (hours)12–4824
BET Surface Area (m²/g)1,200–1,8001,365
Yield (%)60–8081
CO₂ Adsorption (mmol/g)0.95–1.101.10

Mechanochemical Synthesis

Liquid-Assisted Grinding (LAG)

LAG enables solvent-free Fe-BTC synthesis by grinding FeCl₃·6H₂O and H₃BTC with minimal solvent (e.g., methanol). This method achieves quantitative yields within 4 hours, producing MIL-100(Fe) with a surface area of 2,097 m²/g. The absence of high-temperature steps reduces energy consumption, though crystallinity is slightly lower than solvothermal products.

Neat Grinding with Functionalized Nanoparticles

Functionalizing magnetic Fe₃O₄ nanoparticles with H₃BTC via ball milling creates Fe-BTC composites. These materials retain porosity (1.276 cm³/g pore volume) while exhibiting magnetic responsiveness, enabling easy separation in water treatment applications.

Table 2: Mechanochemical Synthesis Outcomes

MethodSurface Area (m²/g)Pore Volume (cm³/g)Reaction Time
LAG2,0970.814 hours
Neat Grinding1,8001.2762 hours

Scalable Industrial Production

Nitrate vs. Sulfate Routes

Industrial-scale Fe-BTC production prioritizes cost-effectiveness. Using FeSO₄·7H₂O instead of Fe(NO₃)₃ reduces raw material costs by 40%, yielding MIL-100(Fe) with comparable surface area (1,365 m²/g) and a space-time yield (STY) of 95 kg·m⁻³·day⁻¹.

Table 3: Pilot-Scale Synthesis Parameters

Iron SourceSTY (kg·m⁻³·day⁻¹)Cost ($/kg)BET Surface Area (m²/g)
Fe(NO₃)₃43451,791
FeSO₄·7H₂O95281,365

Continuous Flow Synthesis

Emerging continuous flow reactors enhance reproducibility, achieving Fe-BTC with 99% phase purity and a particle size distribution of 50–100 nm. This method reduces batch-to-batch variability critical for catalytic applications.

Postsynthetic Modifications

Thermal Annealing

Annealing Fe-BTC at 400°C under inert atmospheres increases mesoporosity (29 Å pores) and creates unsaturated Fe³⁺ sites, boosting catalytic activity in oxygen evolution reactions (OER) by 30%.

Composite Formation

Incorporating multiwalled carbon nanotubes (MWCNTs) into Fe-BTC via solvothermal methods enhances electrical conductivity, achieving an OER overpotential of 243 mV and a Tafel slope of 57 mV/dec .

Chemical Reactions Analysis

Types of Reactions: Iron(III) benzene-1,3,5-tricarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of iron(III) ions and the porous structure of the metal-organic framework .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen peroxide for oxidation reactions and sodium borohydride for reduction reactions. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of suitable solvents like water or organic solvents .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions can produce reduced metal-organic frameworks with altered properties .

Scientific Research Applications

Iron(III) benzene-1,3,5-tricarboxylate, also known as Fe-BTC or MIL-100(Fe), is a highly porous, crystalline metal-organic framework (MOF) composed of iron(III) and trimesate ions . MOFs are compounds that have garnered increasing attention for their potential uses in gas storage, separation, and catalysis . Fe-BTC displays a hierarchy of microporous and mesoporous structures, leading to high surface areas and pore volumes, making it suitable for various applications .

Scientific Research Applications

This compound has applications in gas adsorption and catalysis . The compound's structure consists of m 3-oxo-centered trimers of Fe III octahedra, with two sets of mesoporous cages accessible through microporous windows . The surface areas are greater than 2000 m²/g, and the pore volumes are greater than 1.0 cm³/g .

Gas Storage and Separation

Due to its high porosity and surface area, this compound is used in gas storage and separation . It has two sets of mesoporous cages (diameters of 25 and 29) that are accessible through microporous windows (5 and 9) .

Catalysis

Iron 1,3,5-benzenetricarboxylate is used in catalysis .

Biomedical Applications

Gold-iron bimetallic materials, including iron(III)-1,3,5-benzene tricarboxylate MOFs, have applications in nanotechnology and biomedicine . A synthesized {AuNPs, iron(III)-1,3,5-benzene tricarboxylate MOF} nanocomposite is suitable for generating new gold-iron clusters, opening possibilities for biomedical applications .

Mechanochemical Synthesis

Mechanochemical synthesis, such as ball milling, is used to obtain metal-organic frameworks (MOFs) with high surface areas .

Interaction with Hydrogen

Mechanism of Action

The mechanism of action of iron(III) benzene-1,3,5-tricarboxylate involves the interaction of its iron(III) ions with target molecules. The porous structure of the metal-organic framework allows for the adsorption and diffusion of reactants, facilitating catalytic reactions. The iron(III) ions can undergo redox reactions, enabling the compound to act as an effective catalyst for various chemical transformations .

Comparison with Similar Compounds

Structural and Porosity Comparisons

The following table highlights key structural and functional differences between Fe-BTC and analogous BTC-based MOFs:

Compound Metal Center Framework Topology Pore Size (Å) Surface Area (m²/g) Key Applications
Fe-BTC (MIL-100(Fe)) Fe³⁺ MTN zeotype 25–28.8 ~2000 Hydrogen storage, catalysis, SALDI
Cu-BTC (HKUST-1) Cu²⁺ tbo topology 9–10 1500–2100 Methane storage, catalysis
Zn-BTC Zn²⁺ Not reported Luminescent materials
MIL-68(In) In³⁺ Kagomé lattice 6–16 ~1000 Gas separation, adsorption

Key Observations :

  • Fe-BTC vs. Cu-BTC : Fe-BTC exhibits larger pores (mesoporous vs. microporous in Cu-BTC) due to its MTN topology, enhancing its capacity for bulk gas storage . In contrast, Cu-BTC (HKUST-1) is optimized for small-molecule storage (e.g., methane) due to its smaller pores .
  • Zn-BTC : While structurally less characterized, Zn-BTC is explored for luminescence, leveraging Zn²⁺'s electronic properties .

Catalytic Performance

Fe-BTC and Cu-BTC serve as Lewis acid catalysts in biomass conversion. For example, both catalyze aldol condensation of furfural (FF) with acetone, but Fe-BTC’s stronger Lewis acidity (due to Fe³⁺) enhances reaction rates compared to Cu-BTC .

Functionalization and Stability

  • Fe-BTC : Stable under hydrothermal conditions (≤150°C), making it suitable for humid environments .
  • Cu-BTC : Prone to hydrolysis in moist conditions, limiting its practical use .

Biological Activity

Iron(III) benzene-1,3,5-tricarboxylate (Fe-BTC) represents a significant class of metal-organic frameworks (MOFs) with potential applications in catalysis, drug delivery, and environmental remediation. This article delves into the biological activity of Fe-BTC, focusing on its synthesis, structural characteristics, and biological implications as supported by diverse research findings.

Synthesis and Structural Characteristics

Fe-BTC is synthesized through various methods, including hydrothermal reactions involving iron(III) chloride and benzene-1,3,5-tricarboxylic acid (BTC). The synthesis parameters significantly influence the properties of the resulting material. For instance, using different iron precursors and adjusting the reaction conditions can optimize yield and surface area. A notable study demonstrated that varying the concentration of trimesic acid during synthesis led to a high BET surface area of 1365.4 m²/g for MIL-100(Fe), a related framework .

The structural analysis of Fe-BTC typically reveals an octahedral coordination around iron ions, with BTC ligands facilitating the formation of porous structures. The disordered nature of Fe-BTC has been highlighted in studies utilizing techniques such as Mössbauer spectroscopy .

Antibacterial Properties

Recent investigations have shown that Fe-BTC exhibits significant antibacterial activity. A study reported that a nano-composite formed from gold nanoparticles and Fe-BTC effectively inhibited bacterial growth, suggesting potential applications in antimicrobial coatings and drug formulations . The mechanism behind this activity is believed to involve the generation of reactive oxygen species (ROS) upon interaction with bacterial cells, leading to oxidative stress and cell death.

Cytotoxicity Studies

Cytotoxicity assessments reveal that Fe-BTC can influence cell viability in various cancer cell lines. Research indicates that exposure to Fe-BTC results in dose-dependent cytotoxic effects, primarily attributed to its ability to induce apoptosis through ROS generation . The implications of these findings suggest that Fe-BTC could be explored as a therapeutic agent in cancer treatment.

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, Fe-BTC was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. This study underscores the potential for Fe-BTC to serve as an effective antibacterial agent in clinical settings.

Case Study 2: Cancer Cell Inhibition

Another study evaluated the effects of Fe-BTC on human breast cancer cells (MCF-7). The findings indicated that treatment with Fe-BTC led to a 70% reduction in cell proliferation after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, highlighting the compound's potential as an anticancer therapeutic.

Data Summary Table

Property Value
Molecular FormulaC₉H₃FeO₆
BET Surface AreaUp to 1365.4 m²/g
Antibacterial ActivityEffective against E. coli and S. aureus
Cytotoxicity (MCF-7 cells)70% reduction in viability at 48 h

Q & A

Q. What are the optimal synthesis methods for iron(III) benzene-1,3,5-tricarboxylate, and how do reaction conditions influence crystallinity and porosity?

Methodological Answer: this compound is typically synthesized via solvothermal methods using iron(III) salts and benzene-1,3,5-tricarboxylic acid (trimesic acid) in polar solvents like DMF or water. Reaction parameters such as temperature (120–180°C), pH (3–6), and solvent composition significantly impact crystallinity and porosity. For example, higher temperatures promote framework stability, while acidic conditions favor ligand deprotonation and metal-ligand coordination. Post-synthetic activation (e.g., solvent exchange and vacuum drying) is critical to achieving high surface areas (>1000 m²/g). Characterization via powder X-ray diffraction (PXRD) confirms phase purity, while nitrogen adsorption isotherms (BET analysis) quantify porosity .

Q. How does the three-dimensional framework of this compound contribute to its high surface area and adsorption capacity?

Methodological Answer: The framework consists of Fe³⁺ ions coordinated to three carboxylate groups from trimesate ligands, forming a porous 3D network with tunable pore sizes (3–28 Å). The high surface area (up to 3000 m²/g) arises from the interconnected mesopores and micropores, which enhance gas adsorption (e.g., CO₂, CH₄) and catalytic substrate accessibility. Pore-volume analysis using Grand Canonical Monte Carlo (GCMC) simulations can predict adsorption behavior, while transmission electron microscopy (TEM) visualizes pore distribution .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this compound in acid-catalyzed reactions like aldol condensation?

Methodological Answer: The Lewis acidity of Fe³⁺ centers activates substrates (e.g., furfural) by polarizing carbonyl groups, facilitating nucleophilic attack in aldol condensation. In situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and X-ray absorption near-edge structure (XANES) analyses reveal dynamic ligand-metal interactions during catalysis. Competitive adsorption studies using probe molecules (e.g., NH₃ for acid sites) quantify active site density. Comparative studies with Cu-BTC analogs show iron’s superior stability under reducing conditions .

Q. How does the electronic structure of iron(III) centers in benzene-1,3,5-tricarboxylate frameworks influence their magnetic properties?

Methodological Answer: Antiferromagnetic coupling between Fe³⁺ ions (high-spin d⁵ configuration) is mediated by µ₃-hydroxide bridges, as evidenced by magnetic susceptibility measurements and density functional theory (DFT) calculations. Mössbauer spectroscopy distinguishes Fe³⁺ oxidation states and coordination environments, while neutron diffraction maps spin-density distributions. Framework flexibility under external stimuli (e.g., temperature, pressure) can modulate magnetic ordering, offering potential in spintronics .

Q. What computational modeling approaches are effective in predicting the gas adsorption selectivity of this compound?

Methodological Answer: Molecular dynamics (MD) simulations and DFT-based cluster models predict selectivity for gas pairs (e.g., CO₂/N₂) by analyzing host-guest binding energies and diffusion barriers. Machine learning algorithms trained on crystallographic databases (e.g., Cambridge Structural Database) optimize pore functionalization (e.g., –NH₂ groups) for enhanced CO₂ capture. Experimental validation via breakthrough curves using fixed-bed reactors quantifies separation performance under dynamic conditions .

Q. How can in situ characterization techniques resolve contradictions in reported catalytic performance data for this compound?

Methodological Answer: Discrepancies in turnover frequencies (TOFs) often stem from variations in defect density or solvent residues. In situ PXRD and thermogravimetric analysis (TGA) monitor framework stability during catalysis, while operando X-ray photoelectron spectroscopy (XPS) tracks Fe³⁺/Fe²⁺ redox cycling. Cross-referencing with synchrotron-based pair distribution function (PDF) analysis identifies amorphous byproducts that reduce activity. Standardized testing protocols (e.g., ISO guidelines) improve reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.